molecular formula C11H11N B1315612 3-(2-Cyanophenyl)-2-methyl-1-propene CAS No. 97780-98-8

3-(2-Cyanophenyl)-2-methyl-1-propene

Cat. No. B1315612
CAS RN: 97780-98-8
M. Wt: 157.21 g/mol
InChI Key: GBDRLTMHKWOQSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound can be synthesized from readily available starting materials. It would include the reagents used, the conditions under which the reaction is carried out, and the mechanism of the reaction .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including bond lengths and angles, using techniques such as X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with different reagents under various conditions .


Physical And Chemical Properties Analysis

This would involve determining properties such as melting point, boiling point, solubility in various solvents, and spectral properties (IR, NMR, UV-Vis, etc.) .

Scientific Research Applications

Copolymerization and Material Properties

  • 3-(2-Cyanophenyl)-2-methyl-1-propene and related compounds have been studied for their ability to copolymerize with styrene. This process involves the use of electrophilic trisubstituted ethylenes, such as ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates, to create copolymers. These copolymers exhibit high glass transition temperatures (> 190°C), indicating a significant decrease in chain mobility due to the high dipolar character of these compounds (Kim et al., 1999). Further research into the synthesis and copolymerization of halogen phenyl-substituted methyl 2-cyano-3-phenyl-2-propenoates with styrene has been conducted, highlighting the variability and potential applications of these materials in the field of polymer science (Kim et al., 1998).

Chemical Synthesis and Reactivity

  • Studies have explored the use of related compounds in various chemical synthesis processes. For example, the stereoselective synthesis of oxetanes using a Mitsunobu-style procedure involved the treatment of certain diols with specific reactants to yield high-yield products (Christlieb et al., 2001). Additionally, research on the [3+3] annulation by sequential two-electron and one-electron allylation has shown that certain phenylthio-2-(trimethylsilymethyl)propene compounds can be used effectively in methylenecyclohexane preparation via annulation reactions (Ward & Kaller, 1991).

Mechanism of Action

If the compound has a biological activity, the mechanism of action would involve studying how the compound interacts with biological targets. This could involve in vitro and in vivo studies .

Safety and Hazards

This involves studying the toxicity of the compound, its reactivity, and any precautions that need to be taken while handling it .

properties

IUPAC Name

2-(2-methylprop-2-enyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-9(2)7-10-5-3-4-6-11(10)8-12/h3-6H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDRLTMHKWOQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20539948
Record name 2-(2-Methylprop-2-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Cyanophenyl)-2-methyl-1-propene

CAS RN

97780-98-8
Record name 2-(2-Methylprop-2-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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